p-Methoxybenzylidene-(3-chlorophenyl)-amine
Description
p-Methoxybenzylidene-(3-chlorophenyl)-amine is a Schiff base formed via the condensation of p-methoxybenzaldehyde and 3-chloroaniline. Its structure features a methoxy (-OCH₃) group at the para position of the benzylidene moiety and a chlorine atom at the meta position of the aniline ring.
Properties
CAS No. |
24776-57-6 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-10H,1H3 |
InChI Key |
XLMKRSJLQSKDCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The standard protocol involves refluxing equimolar quantities of p-methoxybenzaldehyde and 3-chlorophenylamine in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours. Molecular sieves (4 Å) are often employed to adsorb water, shifting the equilibrium toward product formation. Typical yields range from 70% to 85%, depending on purification techniques.
Solvent Selection
Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility but require higher temperatures (80–100°C). Ethanol remains preferred for its balance of reactivity and ease of removal.
Catalytic Systems
-
Acid Catalysis : Acetic acid (1–5 mol%) accelerates imine formation by protonating the carbonyl oxygen.
-
Base Catalysis : Triethylamine (TEA) can deprotonate the amine, though this risks aldehyde self-condensation.
Advanced Synthetic Strategies and Precursor Preparation
Synthesis of 3-Chlorophenylamine Precursors
While 3-chlorophenylamine is commercially available, its synthesis from substituted benzyl alcohols is documented in patent literature. For instance, CN105712891A describes a high-purity route to 3-chloro-4-methoxybenzylamine via chlorination and amination:
-
Chlorination : 3-Chloro-4-methoxybenzyl alcohol reacts with phosphorus oxychloride (POCl₃) in THF at 35–45°C to yield 3-chloro-4-methoxybenzyl chloride (94.3% yield).
-
Amination : Hexamethylenamine in ethanol forms a quaternary ammonium salt, hydrolyzed with HCl to produce the target amine (80% yield, >99% purity).
This method’s efficiency (72–85% overall yield) and mild conditions make it adaptable for scaling 3-chlorophenylamine production, a critical precursor for Schiff base synthesis.
Alternative Reductive Amination Approaches
CN101624323B highlights titanium trichloride (TiCl₃) as a reducing agent for substituted hydrazines, though direct application to Schiff bases is limited. However, reductive amination of p-methoxybenzaldehyde with 3-chlorophenylamine using NaBH₄ or BH₃·THF could theoretically yield secondary amines, deviating from the target imine.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Profiling
The NIST WebBook reports a Kovats Retention Index (RI) of 2248 on a non-polar SE-30 column at 280°C, critical for GC-MS identification.
Table 1: Key Analytical Parameters for this compound
| Parameter | Value | Method/Source |
|---|---|---|
| Molecular Weight | 245.704 g/mol | NIST WebBook |
| Retention Index (SE-30) | 2248 | NIST WebBook |
| Melting Point | Not reported | – |
| Purity (HPLC) | >99% | Adapted from |
Challenges and Methodological Considerations
Byproduct Formation and Mitigation
Chemical Reactions Analysis
Hydrolysis to Amine and Aldehyde
The imine bond undergoes acid-catalyzed hydrolysis, regenerating the parent amine and aldehyde. While explicit data for the 3-chloro variant is limited, studies on related imines suggest the following equilibrium :
Factors influencing hydrolysis :
-
Catalyst : Protic acids (e.g., HCl) accelerate the reaction.
-
Solvent : Polar solvents (e.g., water, ethanol) favor hydrolysis.
-
Temperature : Elevated temperatures shift equilibrium toward hydrolysis.
Oxidative Stability
Under oxygenated conditions, imines can undergo oxidative degradation. For example, benzylamine-derived imines are susceptible to radical-mediated oxidation pathways . In the presence of organocatalysts like 4,6-dihydroxysalicylic acid (3e ), oxidative coupling or decomposition may occur, though specific data for this compound remains undocumented.
Comparative catalytic efficiency :
| Catalyst | Reaction Time | Imine Yield |
|---|---|---|
| 4,6-Dimethoxysalicylic acid (3d ) | 4 hours | 95% |
| 4,6-Dihydroxysalicylic acid (3e ) | 2 hours | 97% |
The electron-donating hydroxyl group in 3e enhances catalytic activity compared to methoxy-substituted analogs.
Nucleophilic Additions
The electrophilic C=N bond reacts with nucleophiles such as Grignard reagents or hydrides. For instance, reduction with NaBH₄ yields the corresponding secondary amine:
Theoretical considerations :
-
Steric effects : The 3-chloro substituent may hinder nucleophilic attack compared to para-substituted analogs.
-
Electronic effects : The methoxy group’s electron-donating nature stabilizes the imine, moderating reactivity.
Comparative Reactivity with Structural Analogs
Substituent positioning significantly impacts reactivity. For example:
| Compound | Chlorine Position | Reactivity with Nucleophiles |
|---|---|---|
| p-Methoxybenzylidene-(3-chlorophenyl)-amine | 3- | Moderate |
| p-Methoxybenzylidene-(4-chlorophenyl)-amine | 4- | Higher |
The 3-chloro derivative’s meta-substitution reduces conjugation with the imine bond, lowering electrophilicity compared to para-substituted analogs .
Thermal Decomposition
Predicted thermochemical data (via Joback method ):
| Property | Value |
|---|---|
| Enthalpy of formation (ΔfH° gas) | 52.09 kJ/mol |
| Boiling point (T boil) | 719.57 K |
Decomposition pathways likely involve C-N bond cleavage at elevated temperatures, releasing toxic byproducts like chlorinated aromatics.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₄H₁₂ClNO
- Molecular Weight : Approximately 245.704 g/mol
- Structure : The compound features a methoxy group and a chlorophenyl moiety, classifying it as an imine. Its structural characteristics contribute to its unique chemical reactivity and biological properties .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to inhibit cell wall synthesis and disrupt cellular processes in bacteria and fungi .
Antitumor Properties
Studies have also explored the antitumor potential of this compound. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may interact with critical cellular targets involved in tumor growth .
- In Vitro Studies : Several in vitro assays have been conducted to evaluate the antiproliferative effects of related compounds, indicating a promising avenue for cancer treatment .
Material Science Applications
In addition to biological applications, this compound has potential uses in material science due to its unique chemical properties.
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific functionalities, potentially leading to materials with enhanced mechanical or thermal properties .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Mechanism of Action
The mechanism of action of p-Methoxybenzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may bind to enzymes or receptors critical for microbial survival.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between p-methoxybenzylidene-(3-chlorophenyl)-amine and analogous compounds:
*Note: Molecular weight discrepancies exist in (listed as 184.39), but calculations based on formula suggest ~245.45 g/mol.
Substituent Effects on Physical and Chemical Properties
Electronic Effects :
- The methoxy group (-OCH₃) is electron-donating, increasing electron density on the benzylidene ring, which enhances polarity and solubility in polar solvents. In contrast, chloro substituents (-Cl) are electron-withdrawing, reducing electron density and increasing stability toward electrophilic attacks .
- In p-chlorobenzylidene-(4-methoxyphenyl)-amine , the para-methoxy group on the aniline ring creates a resonance-assisted hydrogen bond (RAHB) system, influencing its UV-Vis absorption properties .
- Steric and Crystallographic Properties: p-Chlorobenzylidene-(3-methylphenyl)-amine exhibits a planar structure with a dihedral angle of 177.1° between the benzylidene and aniline rings, as revealed by X-ray crystallography. The methyl group at the meta position introduces minor steric hindrance . In contrast, N-(3-Chlorobenzylidene)-P,P-diphenylphosphinic amide (a phosphorous-containing analog) shows a distorted geometry due to bulky phosphinic groups, with a melting point of 168–170°C .
Thermal Stability :
- p-Methoxybenzylidene-(4-ethoxyphenyl)-amine has a boiling point of 401.9°C, attributed to extended alkyl chains (ethoxy group) that enhance van der Waals interactions .
Biological Activity
p-Methoxybenzylidene-(3-chlorophenyl)-amine is an organic compound belonging to the class of imines, characterized by its unique structural features, including a methoxy group and a chlorophenyl moiety. Its chemical formula is C₁₄H₁₂ClNO, with a molecular weight of approximately 245.704 g/mol. This compound has garnered attention in various studies for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The presence of the methoxy group (-OCH₃) and the chlorophenyl group (-ClC₆H₄) contributes to its reactivity and interaction with biological targets. The compound's unique substitution pattern influences its pharmacological properties, making it a subject of interest in drug discovery.
Biological Activity Overview
Research has indicated that compounds with similar structures to this compound exhibit significant pharmacological properties. These include:
- Antiproliferative Activity : Studies have shown that this compound possesses antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve disruption of cellular processes leading to inhibited growth and proliferation .
- Antimicrobial Activity : The introduction of azomethine functionality in related compounds has been linked to enhanced antimicrobial properties. This suggests that this compound may also exhibit similar activity against bacterial and fungal pathogens .
- Enzyme Interaction : Interaction studies indicate that this compound may bind to specific enzymes or receptors relevant to disease pathways, which is crucial for evaluating its therapeutic potential.
Comparison of Biological Activities
Case Studies and Research Findings
- Antiproliferative Studies : A study examining the antiproliferative effects of various derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value comparable to established chemotherapeutic agents . This highlights its potential as a candidate for further development in cancer therapy.
- Antimicrobial Efficacy : Research on related compounds revealed that the introduction of specific substituents enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications observed in this compound may similarly contribute to its efficacy against microbial pathogens .
- Mechanistic Insights : Molecular docking studies suggest that this compound interacts with target proteins primarily through hydrophobic contacts, which may play a critical role in its biological activity . Understanding these interactions can aid in the design of more effective derivatives.
Q & A
Q. What are the recommended synthetic routes for p-Methoxybenzylidene-(3-chlorophenyl)-amine, and how can reaction conditions be optimized?
Methodology :
- Synthesis : The compound is likely synthesized via a Schiff base condensation between p-methoxybenzaldehyde and 3-chlorophenylamine. Optimize by refluxing equimolar reactants in ethanol under acidic catalysis (e.g., acetic acid) for 4–6 hours, monitoring progress via TLC .
- Purification : Recrystallize from ethanol or dichloromethane/hexane mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodology :
- Spectroscopy : Use - and -NMR to confirm the imine bond (C=N stretch at ~1600–1650 cm) and aromatic substituents. IR spectroscopy can validate functional groups (e.g., methoxy C-O at ~1250 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. For unstable crystals, employ synchrotron radiation or low-temperature data collection .
Q. How can thermal stability and decomposition kinetics be evaluated under controlled conditions?
Methodology :
- Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air (heating rate: 10°C/min).
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events. Pair with Kissinger or Ozawa methods to calculate activation energy () for decomposition .
Advanced Research Questions
Q. How can computational modeling predict thermal decomposition pathways and intermolecular interactions?
Methodology :
- Density Functional Theory (DFT) : Model bond dissociation energies (BDEs) to identify weak points (e.g., C=N or C-Cl bonds). Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare with SCXRD data to rationalize crystal packing .
Q. How should researchers resolve contradictions in stability data across different experimental conditions?
Methodology :
- Controlled Replicates : Repeat experiments under identical conditions (pH, humidity, solvent).
- Kinetic Profiling : Use isoconversional methods (e.g., Friedman analysis) to compare degradation rates. For polymorphic variations, characterize via PXRD and DSC .
Q. What strategies mitigate crystallinity challenges in formulation or biological studies?
Methodology :
- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to stabilize amorphous phases.
- Solubility Enhancement : Use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes. Validate via phase solubility studies .
Q. How can researchers design experiments to study biological interactions or receptor binding?
Methodology :
- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) or acetylcholinesterase (AChE) using Ellman’s method.
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor binding (PDB IDs: 2BKF for MAO-B, 4EY7 for AChE). Cross-validate with SPR or ITC for affinity measurements .
Key Considerations for Experimental Design
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and exothermic decomposition .
- Data Reproducibility : Document solvent purity, humidity, and heating rates meticulously.
- Ethical Compliance : For biological studies, adhere to institutional guidelines for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
